molecular formula C15H15N3O2 B2809301 2-methyl-6-(1,2,3,4-tetrahydroisoquinoline-2-carbonyl)pyridazin-3(2H)-one CAS No. 1049567-11-4

2-methyl-6-(1,2,3,4-tetrahydroisoquinoline-2-carbonyl)pyridazin-3(2H)-one

Cat. No.: B2809301
CAS No.: 1049567-11-4
M. Wt: 269.304
InChI Key: JCNRMVJFRFZLCI-UHFFFAOYSA-N
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Description

2-methyl-6-(1,2,3,4-tetrahydroisoquinoline-2-carbonyl)pyridazin-3(2H)-one is a complex organic compound that belongs to the class of pyridazinones

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-6-(1,2,3,4-tetrahydroisoquinoline-2-carbonyl)pyridazin-3(2H)-one typically involves multi-step organic reactions. One common method starts with the preparation of the tetrahydroisoquinoline moiety, followed by its coupling with a pyridazinone derivative. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are optimized for scalability. The use of automated systems for monitoring and controlling the reaction parameters is crucial to maintain consistency and efficiency in production.

Chemical Reactions Analysis

Types of Reactions

2-methyl-6-(1,2,3,4-tetrahydroisoquinoline-2-carbonyl)pyridazin-3(2H)-one can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can be used to alter the oxidation state of the compound.

    Substitution: This reaction can replace one functional group with another, potentially altering the compound’s properties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like halogens or nucleophiles can be employed under various conditions, including acidic or basic environments.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.

Scientific Research Applications

2-methyl-6-(1,2,3,4-tetrahydroisoquinoline-2-carbonyl)pyridazin-3(2H)-one has several applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for drug development.

    Medicine: Potential therapeutic applications include its use as an anti-inflammatory or anticancer agent.

    Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-methyl-6-(1,2,3,4-tetrahydroisoquinoline-2-carbonyl)pyridazin-3(2H)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity.

Comparison with Similar Compounds

Similar Compounds

    2-methyl-6-(1,2,3,4-tetrahydroisoquinoline-2-carbonyl)pyridazin-3(2H)-one: shares similarities with other pyridazinone derivatives.

    6-(1,2,3,4-tetrahydroisoquinoline-2-carbonyl)pyridazin-3(2H)-one: Lacks the methyl group at the 2-position.

    2-methyl-6-(1,2,3,4-tetrahydroisoquinoline-2-carbonyl)pyridazin-3(2H)-thione: Contains a sulfur atom instead of an oxygen atom.

Uniqueness

The presence of the 2-methyl group and the specific arrangement of the tetrahydroisoquinoline and pyridazinone moieties confer unique chemical and biological properties to this compound. These properties may enhance its stability, reactivity, or biological activity compared to similar compounds.

Properties

IUPAC Name

6-(3,4-dihydro-1H-isoquinoline-2-carbonyl)-2-methylpyridazin-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3O2/c1-17-14(19)7-6-13(16-17)15(20)18-9-8-11-4-2-3-5-12(11)10-18/h2-7H,8-10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCNRMVJFRFZLCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C=CC(=N1)C(=O)N2CCC3=CC=CC=C3C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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